molecular formula C24H32N4S2 B3612292 N',N'''-1,4-cyclohexanediylbis[N-(3,4-dimethylphenyl)(thiourea)]

N',N'''-1,4-cyclohexanediylbis[N-(3,4-dimethylphenyl)(thiourea)]

Cat. No. B3612292
M. Wt: 440.7 g/mol
InChI Key: MJEYKIVDJKJEEV-UHFFFAOYSA-N
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Description

“N’,N’‘’-1,4-cyclohexanediylbis[N-(3,4-dimethylphenyl)(thiourea)]” is a complex organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, and thiourea, which is an organic compound of carbon, nitrogen, sulfur and hydrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thioureas are known to participate in a variety of chemical reactions, including condensation reactions and transformations into other sulfur-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing cyclohexane rings often have low polarity and are relatively non-reactive, while thioureas are polar and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a catalyst, its mechanism of action would involve accelerating a particular chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful catalytic properties, future research might focus on optimizing its structure for this purpose .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[(3,4-dimethylphenyl)carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4S2/c1-15-5-7-21(13-17(15)3)27-23(29)25-19-9-11-20(12-10-19)26-24(30)28-22-8-6-16(2)18(4)14-22/h5-8,13-14,19-20H,9-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYKIVDJKJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2CCC(CC2)NC(=S)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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